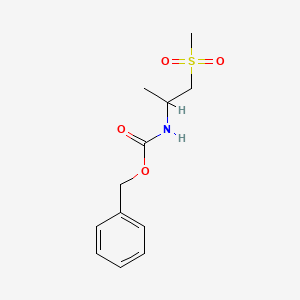
(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester is an organic compound with a complex structure that includes a carbamate group, a benzyl ester, and a methanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate (2-Methanesulfonyl-1-methyl-ethyl)-amine. This intermediate is then reacted with benzyl chloroformate under basic conditions to form the desired ester. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.
科学的研究の応用
(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The benzyl ester group can be hydrolyzed in vivo to release the active carbamate, which can then exert its effects on target molecules.
類似化合物との比較
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the methanesulfonyl group.
Benzyl carbamate: Similar but without the methanesulfonyl and methyl groups.
Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the carbamate and benzyl ester groups.
Uniqueness
(2-Methanesulfonyl-1-methyl-ethyl)-carbamic acid benzyl ester is unique due to the presence of both the methanesulfonyl and benzyl ester groups. This combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound in various applications.
特性
分子式 |
C12H17NO4S |
|---|---|
分子量 |
271.33 g/mol |
IUPAC名 |
benzyl N-(1-methylsulfonylpropan-2-yl)carbamate |
InChI |
InChI=1S/C12H17NO4S/c1-10(9-18(2,15)16)13-12(14)17-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
InChIキー |
VKGQMWVCEBJCSL-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


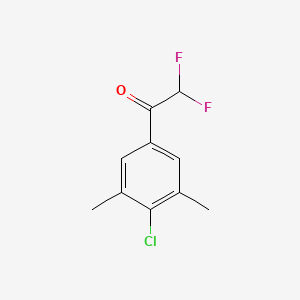
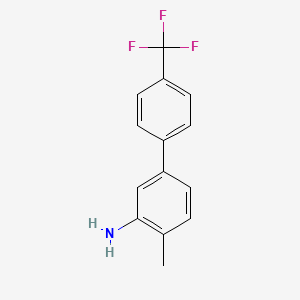
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)
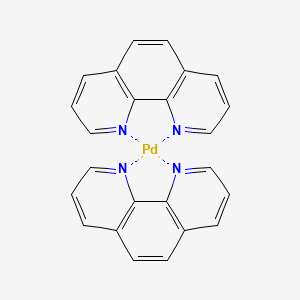
![8,11,14,17,20,23-Hexaoxapentacyclo[22.5.2.24,7.01,5.027,30]tritriaconta-4,6,24(31),25,27(30),32-hexaene](/img/structure/B14775819.png)
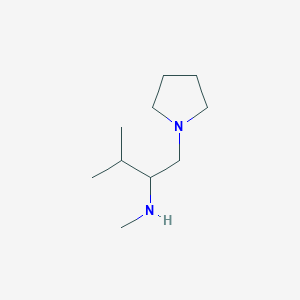
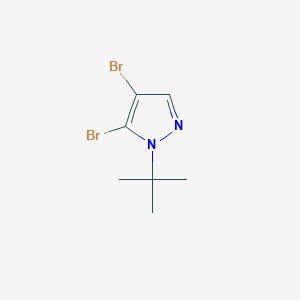
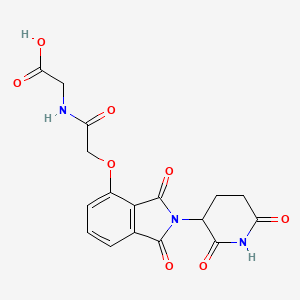
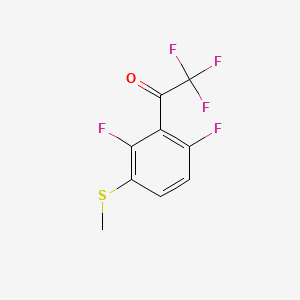
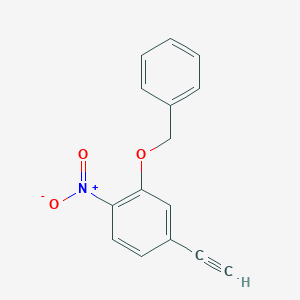

![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)
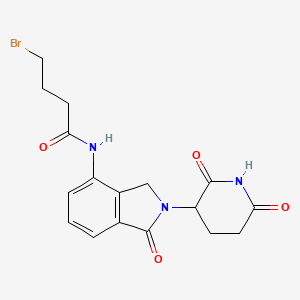
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)
